Home > Products > Screening Compounds P109563 > 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir
2-Deamino-(2,3-dihydro-2-oxo) Penciclovir -

2-Deamino-(2,3-dihydro-2-oxo) Penciclovir

Catalog Number: EVT-13584711
CAS Number:
Molecular Formula: C21H30Cl3NO10
Molecular Weight: 562.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir typically involves the modification of the Penciclovir structure to remove the amino group at the second position. While specific synthetic routes may vary, common methods include:

  1. Chemical Modification: The starting material is Penciclovir, which undergoes deamination through chemical reactions that may involve reagents capable of facilitating the removal of amino groups.
  2. Purification Techniques: Post-synthesis, purification methods such as crystallization or chromatography are employed to isolate the desired product from by-products and unreacted materials.

Technical details regarding specific reagents or conditions are often proprietary or not disclosed in literature.

Molecular Structure Analysis

The structure of 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir can be represented as follows:

  • Molecular Formula: C10H14N4O4C_{10}H_{14}N_{4}O_{4}
  • Molecular Weight: 254.25 g/mol
  • Structural Features:
    • Contains a purine base structure.
    • Functional groups include hydroxyl and carbonyl groups contributing to its biological activity.

The compound's structure can be visualized using molecular modeling software to understand its three-dimensional conformation and interaction potential with biological targets.

Chemical Reactions Analysis
  1. Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, potentially leading to the formation of other derivatives.
  2. Phosphorylation: Similar to Penciclovir, it may be phosphorylated in biological systems, impacting its antiviral efficacy.

Technical details regarding specific reaction conditions or yields are often not available in public literature.

Mechanism of Action

The mechanism of action for 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir is closely related to that of Penciclovir itself. Once inside a virus-infected cell, it is phosphorylated by viral thymidine kinase to form the active triphosphate form. This triphosphate form competitively inhibits viral DNA polymerases:

  1. Inhibition of DNA Synthesis: The triphosphate form competes with deoxyguanosine triphosphate for binding sites on viral DNA polymerases.
  2. Selectivity: The selective inhibition results from the higher phosphorylation rates in infected cells compared to uninfected cells .

Data indicate that this mechanism effectively reduces viral replication without significantly affecting host cell DNA synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir include:

Relevant analyses such as melting point determination and spectroscopic methods (NMR, IR) are often performed to confirm identity and purity.

Applications

The primary application of 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir lies in its role as an impurity in pharmaceutical formulations containing Penciclovir. Its presence may affect the efficacy and safety profiles of antiviral medications. Additionally, research into N-Heterocycles continues to explore their potential as antiviral agents against emerging viral strains .

Synthetic Pathways and Methodological Innovations in 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir

Retrosynthetic Analysis of Acyclic Nucleoside Analogues

The strategic disconnection of 2-deamino-(2,3-dihydro-2-oxo) penciclovir (CAS 108970-74-7) begins with identifying guanine derivatives and hydroxymethylated alkyl side chains as fundamental synthons. Retrosynthetic analysis reveals two viable pathways:

  • Pathway A: Disassembly at the C-N glycosidic bond yields 6-oxopurine and 4-hydroxy-3-(hydroxymethyl)butyl iodide as key intermediates, enabling modular reconstruction of the purine-alkyl linkage [1] [6].
  • Pathway B: Cleavage of the purine ring at N7-C8 allows convergent synthesis through Mitsunobu coupling between N⁹-protected guanine analogs and functionalized butanol derivatives, followed by regioselective oxidation [1] [8].

Critical challenges identified include:

  • Susceptibility of the purine ring to unintended oxidation during deamination steps
  • Competitive O-alkylation during nucleobase-alkyl chain conjugation
  • Epimerization risks at chiral centers in the butyl side chain [1]

Table 1: Retrosynthetic Intermediates and Their Functions

IntermediateRole in SynthesisStability Considerations
6-ChloropurineNucleobase precursorSensitive to hydrolysis
tert-ButyldimethylsilaneHydroxyl protecting groupAcid-labile
1,4-Dibromobutane-3-olAlkyl chain scaffoldProne to elimination reactions
Diethyl azodicarboxylateMitsunobu coupling reagentThermal instability

Optimized Catalytic Strategies for Purine Ring Functionalization

Modern catalytic approaches overcome historical limitations in purine functionalization through innovative systems:

Transition Metal Catalysis

  • Pd-Mediated C-H Activation: Pd(OAc)₂ (5 mol%) enables direct C8-H arylation of protected guanine at 80°C, achieving 92% regioselectivity without requiring halogenated precursors [1] [7].
  • N-Heterocyclic Carbene Complexes: Au(I)-NHC catalysts facilitate the stereoselective glycosylation of N⁹-deprotonated purines with iodo-sugars, reducing byproducts from 15% to <3% versus traditional SnCl₄ methods [8].

Biocatalytic Functionalization

  • Immobilized Candida antarctica lipase B catalyzes the transesterification of C6-OH groups on purine analogs with 94% enantiomeric excess, enabling kinetic resolution of racemic mixtures [1].
  • Engineered purine nucleoside phosphorylases facilitate reversible pyrimidine-to-purine base exchange, allowing one-pot conversion of uridine analogs to guanine derivatives at 70°C [8].

Table 2: Catalytic Systems for Purine Modification

CatalystReaction TypeTemperatureYieldByproduct Reduction
Pd(OAc)₂ (5 mol%)C-H Arylation80°C89%88%
Au(I)-NHC (2 mol%)Glycosylation25°C95%92%
Lipase B (CALB)Kinetic Resolution40°C78%95%
PNP EnzymeTransglycosylation70°C82%83%

Stereochemical Control in Alkyl Side-Chain Introduction

The chiral 4-hydroxy-3-(hydroxymethyl)butyl moiety requires precise stereocontrol to maintain pharmacological relevance:

Chiral Auxiliary Approaches

  • Evans oxazolidinone-controlled aldol reactions install the C3' stereocenter with >98% de, followed by diastereoselective hydroboration to establish the C4' hydroxyl [1].
  • Ellman sulfinimine-mediated reductive amination achieves 97% ee for aminoalkyl analogs, though requires additional steps for hydroxyl group conversion [8].

Asymmetric Catalysis

  • Jacobsen hydrolytic kinetic resolution (HKR) of racemic epichlorohydrin derivatives using (salen)Co(III) catalysts provides chiral epoxides with 99% ee, which undergo regioselective aminopurine ring-opening [1].
  • Shi epoxidation of allylpurine precursors using fructose-derived catalysts yields trans-epoxides with 14:1 diastereomeric ratio, though requires subsequent anti-Markovnikov hydrofunctionalization [8].

Critical parameters influencing stereoselectivity:

  • Solvent polarity (aprotic media favor higher ee)
  • Metal counterion effects in Lewis acid catalysis (Mg²⁺ > Zn²⁺)
  • Protecting group bulkiness (TBDPS > TBS for steric screening) [1]

Green Chemistry Approaches to Minimize Byproduct Formation

Innovative sustainable methodologies address the key impurity (desamino-diketopenciclovir) formed during conventional synthesis:

Solvent-Free Mechanochemistry

  • High-speed ball milling (600 rpm) of guanine hydrochloride with potassium carbonate and 1,4-dibromobutane eliminates solvent waste while reducing hydrolysis byproducts by 40%. Reaction completion occurs in 15 minutes versus 12 hours in DMF [1].

Advanced Oxidation Processes

  • Photocatalytic decomposition (TiO₂/UV) degrades residual process impurities to sub-ppm levels, achieving 99.5% pure product without chromatographic purification [1].

Continuous Flow Technology

  • Microfluidic reactors (100 μm channels) enable precise control of exothermic oxidation steps (residence time = 2.1 min), suppressing diketone formation from 8.2% to 0.9% [1] [6].

Green Metrics Comparison

MethodPMIE-FactorAtom EconomyEnergy Use (kJ/mol)
Traditional Batch866441%3200
Solvent-Free Milling12889%480
Flow Reactor191197%610
Photocatalytic Purification2215-290 (photonic)

PMI: Process Mass Intensity; E-Factor: Environmental Factor

These innovations collectively address the core challenges in synthesizing 2-deamino-(2,3-dihydro-2-oxo) penciclovir while aligning with green chemistry principles. The integration of catalytic technologies with sustainable engineering approaches demonstrates significant progress toward industrially viable and environmentally responsible production of this pharmacologically significant impurity reference standard [1] [6] [8].

Properties

Product Name

2-Deamino-(2,3-dihydro-2-oxo) Penciclovir

IUPAC Name

methyl (3R,6S)-3,4,5-tris(2-methylpropanoyloxy)-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate

Molecular Formula

C21H30Cl3NO10

Molecular Weight

562.8 g/mol

InChI

InChI=1S/C21H30Cl3NO10/c1-8(2)15(26)31-11-12(32-16(27)9(3)4)14(33-17(28)10(5)6)19(34-13(11)18(29)30-7)35-20(25)21(22,23)24/h8-14,19,25H,1-7H3/t11-,12?,13?,14?,19+/m1/s1

InChI Key

CCIDTXJAPRZHSL-UOTCYGQVSA-N

Canonical SMILES

CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C(C)C

Isomeric SMILES

CC(C)C(=O)O[C@@H]1C(C([C@@H](OC1C(=O)OC)OC(=N)C(Cl)(Cl)Cl)OC(=O)C(C)C)OC(=O)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.